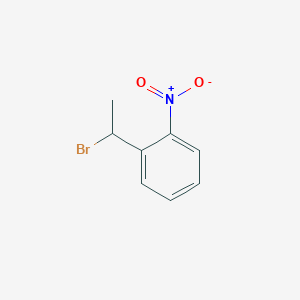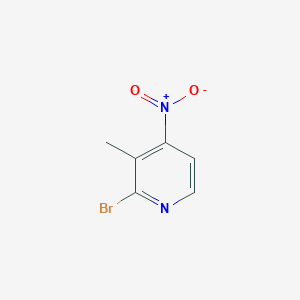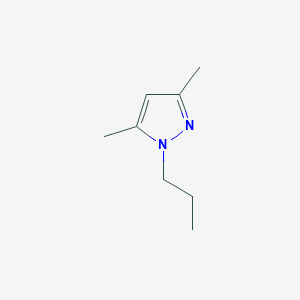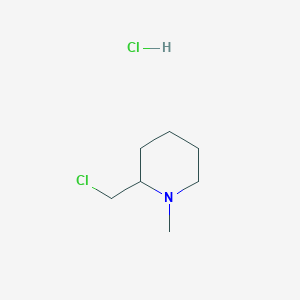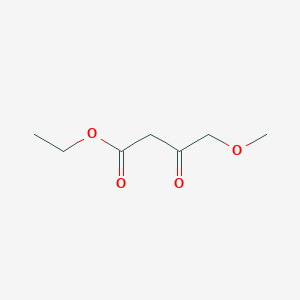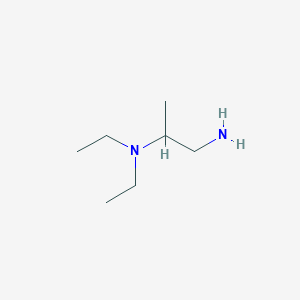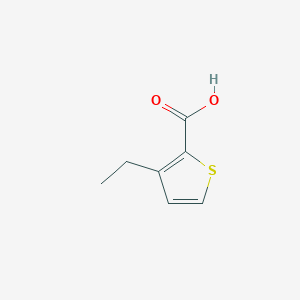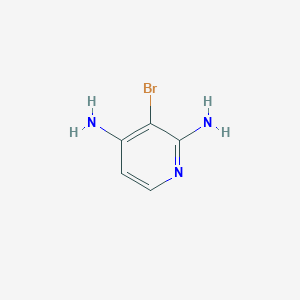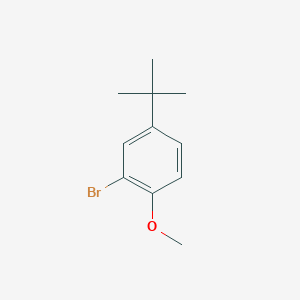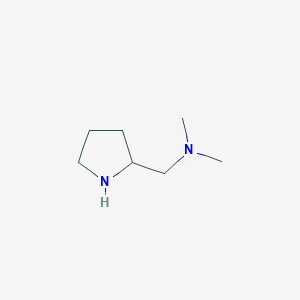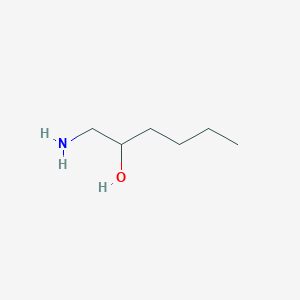
1-Aminohexan-2-ol
説明
1-Aminohexan-2-ol is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Reactions and Synthesis
1-Aminohexan-2-ol is used in various chemical reactions and synthesis processes. For instance, its reaction with nitrous acid leads to a mixture of hexan-2-one, hexane-1,2-diol, and other compounds, showcasing its reactivity and utility in producing a range of chemical products (Tang & Williams, 1984). Additionally, it plays a role in Mannich reactions, which are vital in organic synthesis. These reactions involve the condensation of amino alcohols like this compound with other compounds to form diverse chemical structures (Schmidt et al., 2000).
Oligonucleotide Synthesis
This compound has been utilized in the synthesis of H-phosphonate salts, which are integral in producing functionalized oligonucleotides. These compounds are crucial in genetic research and molecular biology, illustrating the application of this compound in advanced biochemical synthesis (Sinha & Cook, 1988).
Catalysis and Organic Chemistry
The compound has been studied in the context of hydrodenitrogenation, a process important in the field of catalysis and organic chemistry. Research on this compound helps in understanding the mechanisms involved in the removal of nitrogen atoms from organic compounds (Egorova et al., 2002).
Pharmaceutical Applications
In pharmaceutical research, this compound derivatives have been investigated for drug synthesis and delivery. For example, in the development of drug conjugates for targeted cancer therapy, this compound has been used as a linker to attach drugs to polymer carriers (Etrych et al., 2002).
Chiral Discrimination and Sensing
This compound plays a role in the creation of chiral structures for enantioselective sensing. Its use in chiral conducting microfibers shows potential in applications like chiral discrimination, a crucial aspect in various scientific fields including pharmaceuticals and materials science (Zou et al., 2014).
Aroma Chemistry
It is also used in aroma chemistry, for instance, in the synthesis of wine aroma precursors. This demonstrates its versatility and importance in flavor and fragrance industries (Luisier et al., 2008).
作用機序
Target of Action
Similar compounds such as monoamine oxidase inhibitors have been shown to have anti-inflammatory effects . They decrease the generation of end products such as hydrogen peroxide, aldehyde, and ammonium
Mode of Action
It’s known that the compound can react with nitrous acid to produce a mixture of hexan-2-one, hexane-1,2-diol, 5-butyl-n-nitroso-2-pentyloxazolidine, and 2,5-dibutyl-2-methyl-n-nitroso-oxazolidine . The proportions of these products vary with the reaction conditions .
Biochemical Pathways
Similar compounds have been shown to inhibit biogenic amine degradation, which increases cellular and pericellular catecholamines in a variety of immune and some non-immune cells . This can play a significant role in the anti-inflammatory effects of such compounds .
Pharmacokinetics
It’s known that the compound can react with nitrous acid, suggesting that it may undergo metabolic transformations .
Result of Action
The reaction of 1-aminohexan-2-ol with nitrous acid produces a mixture of compounds, suggesting that it may have multiple effects depending on the reaction conditions .
Action Environment
The proportions of the products produced when this compound reacts with nitrous acid vary with the reaction conditions , suggesting that environmental factors may influence its action.
生化学分析
Biochemical Properties
1-Aminohexan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to undergo deamination reactions, where it interacts with nitrous acid to produce a mixture of hexan-2-one, hexane-1,2-diol, and other compounds . These interactions highlight its potential role in modifying biochemical pathways and influencing enzyme activity.
Cellular Effects
This compound affects various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with collagen-bound glycosyl residues can lead to selective cleavage under mild conditions . This indicates that this compound can modulate cellular functions by altering key biochemical interactions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The deamination reaction with nitrous acid, for instance, demonstrates its ability to participate in chemical transformations that can alter the function of biomolecules . These interactions can lead to changes in gene expression and enzyme activity, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that determine its long-term impact on cellular function. Studies have shown that the proportions of reaction products can vary with reaction conditions, indicating that the temporal effects of this compound are influenced by its chemical environment . This highlights the importance of considering time-dependent changes when studying its biochemical effects.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and cellular functions. At higher doses, it could potentially lead to toxic or adverse effects. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation into different metabolites. These interactions can influence metabolic flux and alter metabolite levels within cells. For instance, its deamination reaction produces hexan-2-one and hexane-1,2-diol, which are further metabolized by cellular enzymes . This underscores its role in modulating metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular compartments. These interactions can affect its localization and accumulation within cells, influencing its overall biochemical activity .
特性
IUPAC Name |
1-aminohexan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-2-3-4-6(8)5-7/h6,8H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOIEPPCQPZUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464981 | |
| Record name | 1-aminohexan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72799-62-3 | |
| Record name | 1-aminohexan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the deamination of 1-aminohexan-2-ol in the context of collagen research?
A1: Collagen, a crucial structural protein, contains glycosylated hydroxylysine residues. Understanding how to selectively cleave these sugar moieties is important for studying collagen structure and function. The research used this compound as a simplified model for the more complex hydroxylysine-sugar unit. By studying its reaction with nitrous acid (deamination), researchers gained insights into the products formed and the reaction mechanism, which could inform strategies for cleaving sugar residues from collagen. [, ]
Q2: What were the key findings from studying the reaction of this compound with nitrous acid?
A2: Reacting this compound with nitrous acid produced a mixture of products, including hexan-2-one, hexane-1,2-diol, and two N-nitroso-oxazolidine derivatives. [] Interestingly, 1,2-epoxyhexane was not detected, contrasting with previous findings for a similar amino alcohol. This difference highlights the influence of even subtle structural variations on reaction outcomes. Importantly, this reaction served as a foundation for investigating the deamination of the model compound mimicking glycosylated hydroxylysine in collagen. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


